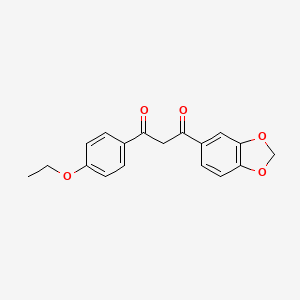
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. This compound features a benzodioxole ring and an ethoxyphenyl group, making it a molecule of interest in various fields of research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions.
Formation of the Propane-1,3-dione Moiety: This can be done through a Claisen condensation reaction involving the benzodioxole-ethoxybenzaldehyde intermediate and an appropriate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropane-1,3-dione: Lacks the ethoxy group, which might affect its reactivity and biological activity.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.
Uniqueness
The presence of the ethoxy group in 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione might confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
622852-79-3 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-2-21-14-6-3-12(4-7-14)15(19)10-16(20)13-5-8-17-18(9-13)23-11-22-17/h3-9H,2,10-11H2,1H3 |
InChI Key |
OGNVHOXFTYPYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


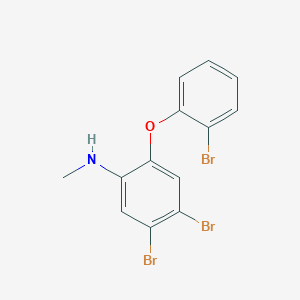
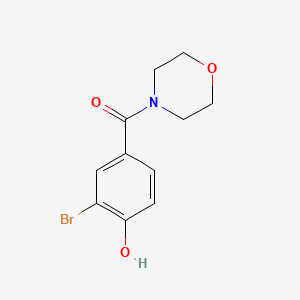
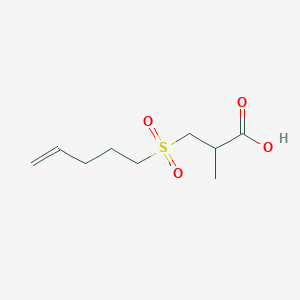
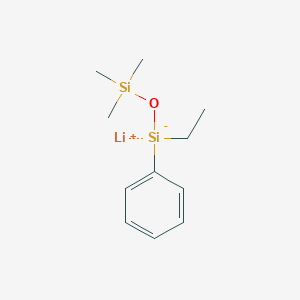
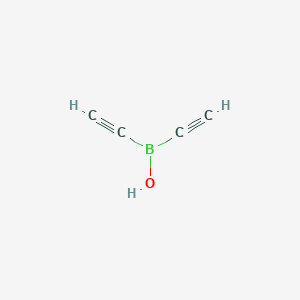
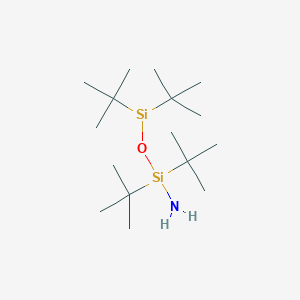
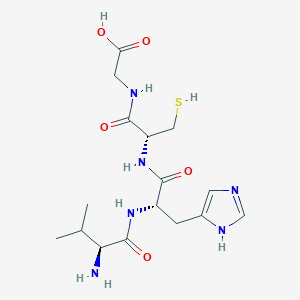
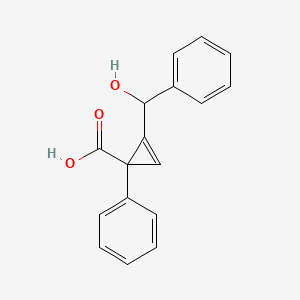
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)

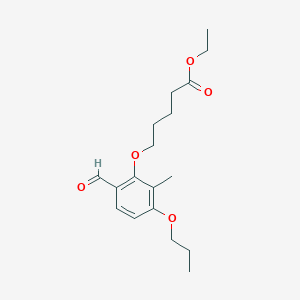
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
